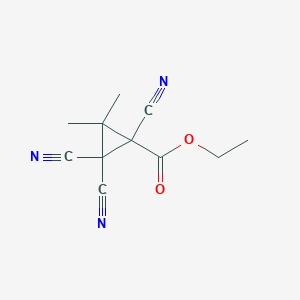
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate: is a chemical compound with the molecular formula C11H11N3O2 It is known for its unique structure, which includes a cyclopropane ring substituted with three cyano groups and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl cyanoacetate with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity material.
化学反応の分析
Types of Reactions: Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the cyano groups and the strain in the cyclopropane ring. These factors make it a versatile intermediate in various synthetic pathways.
類似化合物との比較
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate.
Malononitrile: Another precursor used in the synthesis.
2,2-Dimethylcyclopropanecarboxylic acid: A related compound with a similar cyclopropane ring structure.
Uniqueness: this compound is unique due to the presence of three cyano groups on the cyclopropane ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
24543-06-4 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC名 |
ethyl 1,2,2-tricyano-3,3-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-4-16-8(15)11(7-14)9(2,3)10(11,5-12)6-13/h4H2,1-3H3 |
InChIキー |
RLFHBAXSRXSCHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C(C1(C#N)C#N)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



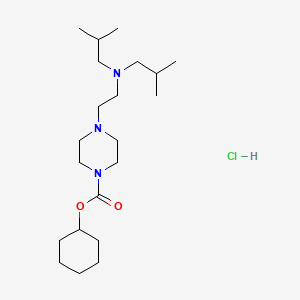
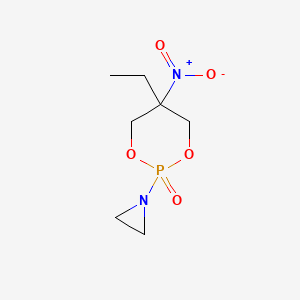
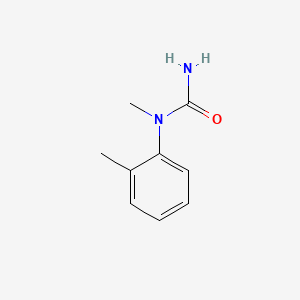
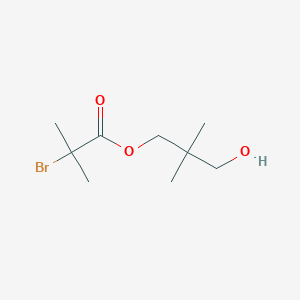
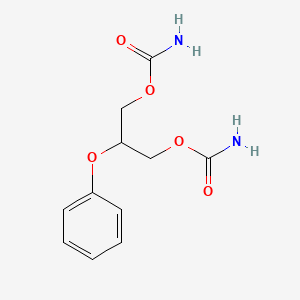
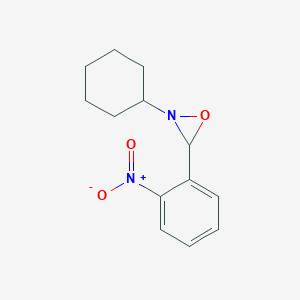


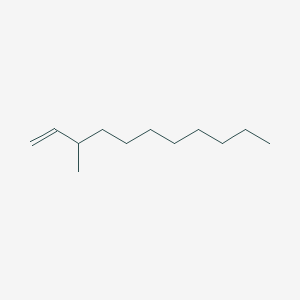
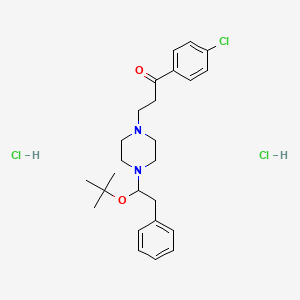

![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)

